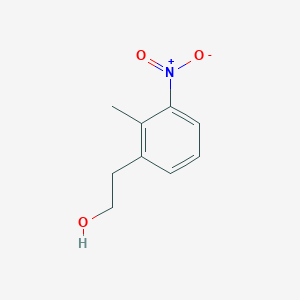
2-(2-Methyl-3-nitrophenyl)ethanol
Cat. No. B8794034
M. Wt: 181.19 g/mol
InChI Key: LBOLDCCWPUYOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07619095B2
Procedure details


A solution of 2-Methyl-3-nitro phenylaceticacid (160 g) in Tetrahydrofuran (480 ml) is added to Sodium borohydride (75 g) and Tetrahydrofuran (160 ml). Further, Methanesulfonicacid (53 ml) is added to reaction mixture at ambient temperature and stirred at 60-75° C. until the completion of reaction. 3N Hydrochloric acid (384 ml) is added to reaction mixture followed by addition of water (1420 ml). Reaction mixture is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer is separated. The combined organic layer is washed with NaHCO3 solution and brine solution. Dichloromethane is distilled out under vacuum at 40-50° C. to obtain 2-Methyl-3-nitro phenyl ethyl alcohol as dark brown oil (˜145 g).







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][C:12](O)=[O:13].[BH4-].[Na+].CS(O)(=O)=O.Cl>O1CCCC1.O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][OH:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
|
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
480 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
384 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1420 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
67.5 (± 7.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 60-75° C. until the completion of reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer is washed with NaHCO3 solution and brine solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Dichloromethane is distilled out under vacuum at 40-50° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 145 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
